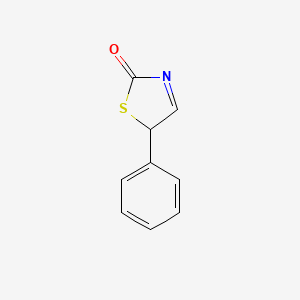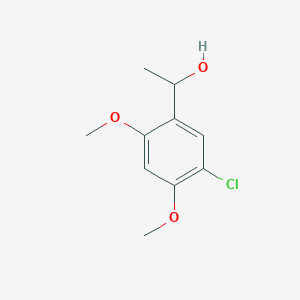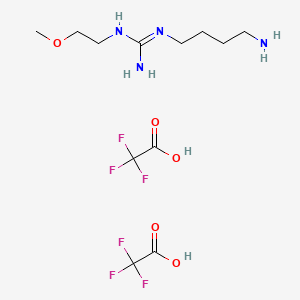
hDDAH-1-IN-1 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hDDAH-1-IN-1 TFA involves several steps, starting with the preparation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity and selectivity towards hDDAH-1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Chemical Reactions Analysis
hDDAH-1-IN-1 TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
hDDAH-1-IN-1 TFA has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of hDDAH-1 and its effects on nitric oxide production.
Biology: Helps in understanding the role of hDDAH-1 in various biological processes, including cardiovascular function and endothelial cell regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.
Mechanism of Action
hDDAH-1-IN-1 TFA exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the metabolism of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and reduced production of nitric oxide. The molecular targets involved include the active site of hDDAH-1, where the compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
hDDAH-1-IN-1 TFA is unique due to its high selectivity and potency as a non-amino acid inhibitor of hDDAH-1. Similar compounds include:
N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine: Another selective inhibitor of hDDAH-1 with similar properties.
Dimethylarginine Dimethylaminohydrolase-1 Inhibitors: A class of compounds that inhibit hDDAH-1 but may vary in their selectivity and potency
In comparison, this compound stands out due to its non-amino acid structure and high selectivity for the catalytic site of hDDAH-1, making it a valuable tool for research .
Properties
Molecular Formula |
C12H22F6N4O5 |
|---|---|
Molecular Weight |
416.32 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7) |
InChI Key |
XIZCXZOQUJTQLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)


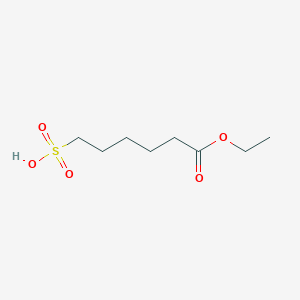
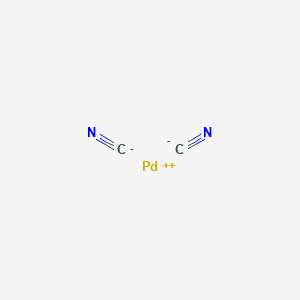
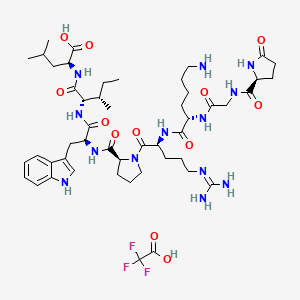
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
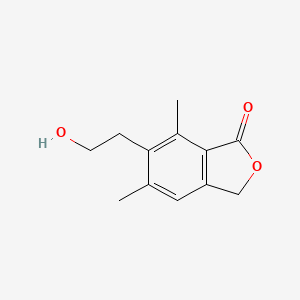

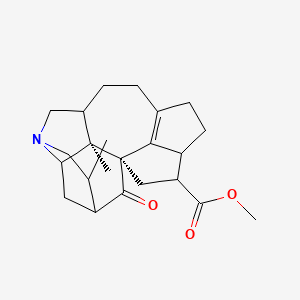
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

